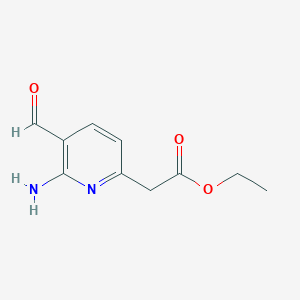
Ethyl (6-amino-5-formylpyridin-2-YL)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (6-amino-5-formylpyridin-2-YL)acetate is a heterocyclic compound that features a pyridine ring substituted with an amino group, a formyl group, and an ethyl acetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (6-amino-5-formylpyridin-2-YL)acetate typically involves multi-step organic reactions. One common method starts with the functionalization of a pyridine derivative. The process may include:
Nitration and Reduction: Nitration of a pyridine derivative followed by reduction to introduce the amino group.
Formylation: Introduction of the formyl group via a Vilsmeier-Haack reaction.
Esterification: Finally, esterification with ethyl acetate to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-yield catalysts, and efficient purification techniques to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Ethyl (6-amino-5-formylpyridin-2-YL)acetate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Halogenating agents like thionyl chloride (SOCl₂) for converting the amino group to a more reactive intermediate.
Major Products
Oxidation: Ethyl (6-amino-5-carboxypyridin-2-YL)acetate.
Reduction: Ethyl (6-amino-5-hydroxymethylpyridin-2-YL)acetate.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl (6-amino-5-formylpyridin-2-YL)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules.
Medicine: Explored for its potential in drug discovery, particularly in the development of anti-inflammatory and anticancer agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl (6-amino-5-formylpyridin-2-YL)acetate depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The formyl and amino groups can form hydrogen bonds and other interactions with biological targets, influencing pathways involved in inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Ethyl (6-amino-5-formylpyridin-2-YL)acetate can be compared with other pyridine derivatives such as:
Ethyl (6-amino-5-carboxypyridin-2-YL)acetate: Similar structure but with a carboxylic acid group instead of a formyl group.
Ethyl (6-amino-5-hydroxymethylpyridin-2-YL)acetate: Contains a hydroxymethyl group instead of a formyl group.
Ethyl (6-amino-5-methylpyridin-2-YL)acetate: Features a methyl group instead of a formyl group.
Properties
Molecular Formula |
C10H12N2O3 |
|---|---|
Molecular Weight |
208.21 g/mol |
IUPAC Name |
ethyl 2-(6-amino-5-formylpyridin-2-yl)acetate |
InChI |
InChI=1S/C10H12N2O3/c1-2-15-9(14)5-8-4-3-7(6-13)10(11)12-8/h3-4,6H,2,5H2,1H3,(H2,11,12) |
InChI Key |
MBLJOEHIFRDMRB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=NC(=C(C=C1)C=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















